molecular formula C11H12O2 B8525706 2-(2-Methylbenzyl)acrylic acid

2-(2-Methylbenzyl)acrylic acid

Cat. No.: B8525706
M. Wt: 176.21 g/mol
InChI Key: PDTUZYWFWOOYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylbenzyl)acrylic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-[(2-methylphenyl)methyl]prop-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

PDTUZYWFWOOYLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the acid of Step 2 (12.0 g, 0.11 mol) in H2O (25 ml) at 0° C., add 40% dimethylamine (12.9 ml, 0.115 mol), then another 12.0 g acid. Stir 10 min., add H2O (50 ml), then 38% formaldehyde (25 ml, 0.31 mol). Allow to warm to room temperature over 18 hr., filter the solid, slurry in H2O (200 ml), and heat at 90° for 2.5 hr. Extract with diethyl ether, acidify the aqueous layer, allow the oil to crystallize, and filter the solid. Dissolve in Et2O, filter and concentrate to obtain the product as a waxy solid. Recrystallize from Et2O:hexane to obtain the title compound, m.p. 82°-3° C.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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